molecular formula C7H12O B2370392 (1-Ethenylcyclobutyl)methanol CAS No. 433219-81-9

(1-Ethenylcyclobutyl)methanol

Cat. No.: B2370392
CAS No.: 433219-81-9
M. Wt: 112.172
InChI Key: IPUGWUWLKYCSLS-UHFFFAOYSA-N
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Description

(1-Ethenylcyclobutyl)methanol is an organic compound with the molecular formula C7H12O It is a type of unsaturated alcohol, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is part of a double bond

Mechanism of Action

Target of Action

Similar unsaturated alcohols, such as 3-methyl-2-butenol (prenol) and 3-methyl-3-butenol (isoprenol), have been studied . These compounds interact with various enzymes and proteins in the body, but the specific targets for 2,2-Trimethylene-3-buten-1-ol remain to be identified.

Mode of Action

It is known that unsaturated alcohols with a c=c double bond in the β- and γ-positions to the hydroxyl group, such as 2,2-trimethylene-3-buten-1-ol, can undergo various chemical reactions, including pyrolysis and oxidation . These reactions can lead to changes in the structure of the compound and its interaction with its targets.

Biochemical Pathways

Similar compounds such as isoprenol are known to be involved in various biochemical pathways . For example, isoprenol is produced by the reaction between isobutene (2-methylpropene) and formaldehyde . The affected pathways and their downstream effects for 2,2-Trimethylene-3-buten-1-ol remain to be identified.

Result of Action

For example, isoprenol is known to be used industrially as an intermediate to 3-methylbut-2-en-1-ol (prenol) . The specific effects of 2,2-Trimethylene-3-buten-1-ol remain to be identified.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Ethenylcyclobutyl)methanol can be achieved through several methods. One common approach involves the reaction of 1,3-dichloro-2-butene with sodium carbonate in an aqueous solution. This reaction is typically conducted at reflux temperature for several hours to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation and crystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: (1-Ethenylcyclobutyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Phosphorus tribromide (PBr3), thionyl chloride (SOCl2)

Major Products Formed:

    Oxidation: Aldehydes, ketones

    Reduction: Saturated alcohols

    Substitution: Alkyl halides

Properties

IUPAC Name

(1-ethenylcyclobutyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-2-7(6-8)4-3-5-7/h2,8H,1,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPUGWUWLKYCSLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1(CCC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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